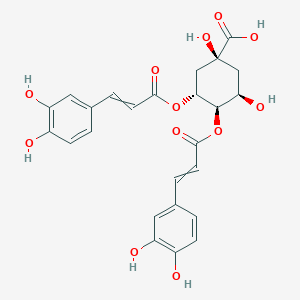

Isochlorogenic acid b

Description

Contextualizing Dicaffeoylquinic Acids within the Chlorogenic Acid Family

The term "chlorogenic acids" (CGAs) refers to a family of esters formed between certain hydroxycinnamic acids and quinic acid. wikipedia.orgmdpi.com The most common hydroxycinnamic acids involved are caffeic acid, ferulic acid, and p-coumaric acid. mdpi.com Chlorogenic acid itself is technically the ester of caffeic acid and the 3-hydroxyl group of L-quinic acid. wikipedia.org However, the broader family includes various isomers based on the position of the ester linkage on the quinic acid ring. wikipedia.org

Within this family, the dicaffeoylquinic acids (diCQAs) are a significant subgroup characterized by the presence of two caffeic acid moieties esterified to a single quinic acid core. nih.govresearchgate.net Isochlorogenic acid B is chemically known as 3,4-di-O-caffeoylquinic acid, indicating that the two caffeic acid groups are attached at the 3rd and 4th positions of the quinic acid ring. nih.govfoodb.ca This specific arrangement distinguishes it from its other isomers, such as isochlorogenic acid A (3,5-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid). rsc.orgresearchgate.net The precise positioning of these acyl groups is crucial as it influences the molecule's chemical properties and biological activity. nih.govresearchgate.net

The biosynthesis of these complex molecules in plants is an area of active research. It is understood that diCQAs can be formed from monocaffeoylquinic acids through enzymatic reactions. nih.gov For instance, research has shown that in sweet potatoes (Ipomoea batatas), an enzyme can synthesize 3,5-diCQA, and other isomers like 3,4-diCQA (this compound) can be produced through spontaneous acyl migration. nih.gov

Table 1: Isomers of Dicaffeoylquinic Acid

| Trivial Name | Systematic Name (IUPAC) | Caffeoyl Group Positions |

|---|---|---|

| Isochlorogenic acid A | 3,5-di-O-caffeoylquinic acid | 3 and 5 |

| This compound | 3,4-di-O-caffeoylquinic acid | 3 and 4 |

| Isochlorogenic acid C | 4,5-di-O-caffeoylquinic acid | 4 and 5 |

| 1,3-dicaffeoylquinic acid | 1,3-di-O-caffeoylquinic acid | 1 and 3 |

| 1,4-dicaffeoylquinic acid | 1,4-di-O-caffeoylquinic acid | 1 and 4 |

| 1,5-dicaffeoylquinic acid | 1,5-di-O-caffeoylquinic acid | 1 and 5 |

Significance of this compound for Academic Investigation

The scientific interest in this compound stems primarily from its potent biological activities, which have been documented in numerous research studies. selleckchem.comabmole.com It is recognized for its significant antioxidant and anti-inflammatory properties. mdpi.comfrontiersin.orgnih.gov

Antioxidant Activity: this compound has demonstrated notable antioxidant effects. selleckchem.combiocrick.comchemicalbook.com This activity is crucial in protecting cells from damage caused by oxidative stress, a process implicated in a wide range of chronic diseases. nih.gov Research has shown that this compound can scavenge free radicals and protect DNA from oxidative damage. abmole.comchemicalbook.com Studies have also indicated its ability to attenuate oxidative stress in various biological models, such as in liver cells and bone marrow-derived mesenchymal stem cells. chemicalbook.comnih.gov

Anti-inflammatory Effects: The anti-inflammatory properties of this compound are also well-documented. frontiersin.orgnih.govresearchgate.net It has been shown to inhibit the production of pro-inflammatory mediators. frontiersin.orgnih.gov For example, studies have demonstrated that this compound can significantly reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.gov Research on mouse models of neuroinflammation and mastitis has further substantiated its effectiveness in mitigating inflammatory responses. frontiersin.orgnih.gov One study highlighted its ability to markedly attenuate pro-inflammatory cytokine levels in chicken fallopian tubes. nih.gov

Other Areas of Investigation: Beyond its antioxidant and anti-inflammatory effects, research has explored other potential therapeutic applications of this compound. These include investigations into its hepatoprotective (liver-protective) and neuroprotective properties. selleckchem.comabmole.comnih.govnih.gov For instance, it has been studied for its protective effects against liver fibrosis in non-alcoholic steatohepatitis and its ability to alleviate lead-induced neuroinflammation. nih.govnih.gov Furthermore, some studies have identified it as a potential inhibitor of phosphodiesterase-5 (PDE-5). biocrick.comchemfaces.com

Table 2: Summary of Research Findings on this compound

| Area of Research | Key Findings |

|---|---|

| Antioxidant Activity | Protects against DNA damage and cellular oxidative stress. abmole.comchemicalbook.comnih.gov |

| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgnih.govnih.gov |

| Hepatoprotective Effects | Shows protective effects against liver fibrosis. nih.gov |

| Neuroprotective Effects | Alleviates lead-induced neuroinflammation. nih.gov |

| Enzyme Inhibition | Identified as a potential inhibitor of PDE-5. biocrick.comchemfaces.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Alanine aminotransferase (ALT) |

| Apigenin |

| Artepillin C |

| Aspartate aminotransferase (AST) |

| Caffeic acid |

| Caffeic acid phenethyl ester |

| Caffeoyl-CoA |

| Caffeoylshikimic acid |

| Chlorogenic acid |

| Cholesterol (CHO) |

| Chrysoerilol |

| p-Coumaric acid |

| Cryptochlorogenic acid |

| Cynarin |

| Ferulic acid |

| Galangin |

| Gallic acid |

| Hydroxyproline (Hyp) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Interleukin-10 (IL-10) |

| Interferon-gamma (IFN-γ) |

| Isochlorogenic acid A |

| This compound |

| Isochlorogenic acid C |

| Kaempferol |

| Luteolin |

| Luteolin-7-O-glucoside |

| Neochlorogenic acid |

| Nitric oxide (NO) |

| Pinocembrin |

| Prostaglandin E2 (PGE2) |

| Quercetin (B1663063) |

| Quinic acid |

| Rosmarinic acid |

| Swertiamarine |

| Triptolide |

| Triglyceride (TG) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O12 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |

InChI Key |

UFCLZKMFXSILNL-BBLPPJRLSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Synonyms |

3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing for Research Applications

Diverse Plant Species as Natural Sources

Isochlorogenic acid b has been identified in numerous plant families, with a significant presence in the Asteraceae family. Research has led to the isolation and quantification of this compound from various plant parts, including leaves, flowers, and stems.

One notable source of this compound is the genus Achillea, commonly known as yarrow. Bioassay-guided fractionation of the ethanol (B145695) extract of the whole herbs of Achillea alpina led to the successful isolation of this compound researchgate.net. Quantitative analysis of various Achillea species has revealed the prevalence of dicaffeoylquinic acids, with 3,4-dicaffeoylquinic acid (an isomer of this compound) being a predominant compound in all parts of Achillea setacea nih.gov.

The genus Artemisia is another significant source. A phytochemical investigation of the stems of Artemisia sieberi resulted in the isolation of derivatives of isochlorogenic acid nih.gov. Furthermore, this compound has been isolated from Artemisia lavandulaefolia and has been shown to exhibit biological activity mdpi.comresearchgate.net.

Laggera alata, a plant used in traditional Chinese medicine, is a rich source of isochlorogenic acids. Quantitative analysis of an extract of Laggera alata revealed that isochlorogenic acids, including the 3,4-O-dicaffeoylquinic acid isomer, constituted 51% of the extract nih.govacademicjournals.org.

The flower buds of Lonicera japonica (Japanese honeysuckle) are another well-documented source of this compound nih.gov. Studies have focused on the quantification of chlorogenic acids in the flowering buds, highlighting their potential for sourcing these compounds researchgate.networldresearchlibrary.orgnih.gov.

In the realm of edible plants, sweet potatoes (Ipomoea batatas) have been extensively studied for their chlorogenic acid content. Analysis of sweet potato leaf extracts from different varieties has shown the presence of this compound (3,4-di-CQA) in significant amounts. For instance, in yellow sweet potato leaf extract, the concentration of 3,4-di-CQA was found to be 3170 µg/g dry weight mdpi.com. Similarly, vegetable sweet potato vine tips contained 4.58 ± 1.87 mg/g of 3,4-DiCQA nih.gov.

The globe artichoke (Cynara cardunculus) is another important dietary source. Various parts of the artichoke head and leaves contain this compound wholisticmatters.com. Studies have identified isochlorogenic acid as one of the phenolic compounds in artichoke extracts with noted antioxidant properties mdpi.comblogspot.com.

Below is a table summarizing the occurrence of this compound in various plant species.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Achillea alpina | Asteraceae | Whole herb | researchgate.net |

| Achillea setacea | Asteraceae | Leaves, inflorescences, stems | nih.gov |

| Artemisia sieberi | Asteraceae | Stems | nih.gov |

| Artemisia lavandulaefolia | Asteraceae | Aerial parts | mdpi.comresearchgate.net |

| Laggera alata | Asteraceae | Whole plant | nih.govacademicjournals.org |

| Lonicera japonica | Caprifoliaceae | Flower buds | nih.gov |

| Ipomoea batatas (Sweet Potato) | Convolvulaceae | Leaves, vine tips | mdpi.comnih.gov |

| Cynara cardunculus (Globe Artichoke) | Asteraceae | Heads, leaves | wholisticmatters.commdpi.comblogspot.com |

Presence in Traditional Medicinal Plants and Food Derivatives

The prevalence of this compound in various botanicals extends to its significant presence in traditional medicinal preparations and common food derivatives. This underscores its long history of human consumption and its potential role in the therapeutic effects of traditional remedies.

In Traditional Chinese Medicine (TCM), Laggera alata is utilized for its purported anti-inflammatory and hepatoprotective properties nih.govresearchgate.netnih.gov. The high concentration of isochlorogenic acids in this plant is believed to contribute significantly to its medicinal effects. Isochlorogenic acid A, an isomer of this compound, isolated from Laggera alata, has demonstrated potent activity against the Hepatitis B virus researchgate.netnih.gov. The whole plant is used in decoctions for a variety of ailments, including hepatitis and inflammation researchgate.net.

Lonicera japonica, or Japanese honeysuckle, is another cornerstone of TCM, where it is used for its antipyretic and anti-inflammatory effects researchgate.netacs.org. The flower buds, rich in chlorogenic and isochlorogenic acids, are a key component of many traditional formulations researchgate.networldresearchlibrary.orgnih.gov. The presence of this compound in these preparations is likely a contributor to their therapeutic efficacy.

Beyond traditional medicine, this compound is a constituent of several food items and beverages. Coffee is a primary dietary source of chlorogenic acids, including this compound nih.gov. The concentration of these compounds in coffee is influenced by the degree of roasting; higher roasting temperatures tend to decrease the content of dicaffeoylquinic acids bohrium.comresearchgate.netuoregon.eduresearchgate.net. Green coffee beans, being unroasted, contain higher levels of these compounds bohrium.com.

Herbal teas are another significant source of this compound. Infusions made from plants known to contain this compound can provide a dietary intake. For example, yerba mate (Ilex paraguariensis) infusions have been found to contain high concentrations of chlorogenic acids nih.gov. The preparation method of herbal beverages can greatly affect the final concentration of bioactive compounds.

The following table details the presence of this compound in traditional medicinal plants and food derivatives.

| Source | Type | Traditional Use / Note | Key Compound(s) | Reference(s) |

| Laggera alata | Traditional Medicine (TCM) | Anti-inflammatory, hepatoprotective, antiviral | Isochlorogenic acids | nih.govresearchgate.netnih.govresearchgate.netnih.gov |

| Lonicera japonica | Traditional Medicine (TCM) | Antipyretic, anti-inflammatory | Chlorogenic and Isochlorogenic acids | researchgate.networldresearchlibrary.orgnih.govresearchgate.netacs.org |

| Coffee (Coffea sp.) | Food Derivative | Beverage | Dicaffeoylquinic acids | nih.govbohrium.comresearchgate.netuoregon.eduresearchgate.net |

| Herbal Teas | Food Derivative | Beverage | Chlorogenic acids | nih.gov |

| Sweet Potato (Ipomoea batatas) | Food Derivative | Vegetable | Dicaffeoylquinic acids | mdpi.comnih.gov |

| Globe Artichoke (Cynara cardunculus) | Food Derivative | Vegetable | Isochlorogenic acid | wholisticmatters.commdpi.comblogspot.com |

Biosynthetic Pathways and in Vivo Metabolic Dynamics

Enzymatic Regulation within the Phenylpropanoid Pathway

The biosynthesis of isochlorogenic acid b is governed by several key enzymes that catalyze specific steps within the phenylpropanoid pathway. This metabolic route begins with the amino acid phenylalanine and proceeds through a series of intermediates to produce hydroxycinnamic acids, which are the building blocks of isochlorogenic acids.

The enzymatic cascade leading to the formation of this compound involves several critical enzymes that are also central to the synthesis of other phenylpropanoid compounds. The coordinated action of these enzymes dictates the flux of metabolites through the pathway.

Cinnamate 4-Hydroxylase (C4H): Following the action of PAL, C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

4-Coumarate/Coenzyme A Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This step is essential for the subsequent reactions that lead to the formation of various phenylpropanoid derivatives.

Hydroxycinnamoyl-CoA: Quinate Hydroxycinnamoyl Transferase (HQT): HQT is a pivotal enzyme in the biosynthesis of chlorogenic acids. It catalyzes the esterification of quinic acid with p-coumaroyl-CoA to form p-coumaroyl quinate, or with caffeoyl-CoA to form chlorogenic acid (5-O-caffeoylquinic acid) frontiersin.org. The formation of dicaffeoylquinic acids like this compound likely involves further acylation of a mono-caffeoylquinic acid intermediate, a reaction that can be catalyzed by enzymes with HQT-like activity.

Caffeoyl Shikimate Esterase (CSE): CSE plays a role in the lignin (B12514952) biosynthesis branch of the phenylpropanoid pathway by hydrolyzing caffeoyl-shikimate to caffeic acid and shikimate uniprot.orghst-j.orghst-j.org. While its primary described role is in lignin formation, the production of caffeic acid is a critical step, as caffeic acid is the direct precursor, in its activated form (caffeoyl-CoA), for the caffeoyl moieties of this compound. CSE provides an alternative route for the formation of caffeoyl-CoA, bypassing the direct hydroxylation of p-coumaroyl-shikimate uniprot.orgresearchgate.net.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Role in the Pathway |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate/Coenzyme A Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Hydroxycinnamoyl-CoA: Quinate Hydroxycinnamoyl Transferase | HQT | Catalyzes the esterification of quinic acid with hydroxycinnamoyl-CoAs. |

| Caffeoyl Shikimate Esterase | CSE | Hydrolyzes caffeoyl-shikimate to produce caffeic acid. |

The synthesis of this compound proceeds through a series of well-defined intermediary molecules. The core of this process is the shikimate pathway, which produces aromatic amino acids, and the subsequent phenylpropanoid pathway.

The key intermediary metabolites include:

Shikimic Acid and Quinic Acid: These cyclitols are foundational molecules derived from the shikimate pathway. Quinic acid serves as the core scaffold upon which the caffeoyl groups are attached.

L-Phenylalanine: An aromatic amino acid that is the starting point for the phenylpropanoid pathway.

Cinnamic Acid and p-Coumaric Acid: These are the initial hydroxycinnamic acids formed from phenylalanine.

p-Coumaroyl-CoA and Caffeoyl-CoA: These are the activated forms of hydroxycinnamic acids that can be transferred to quinic acid.

Chlorogenic Acid (5-O-caffeoylquinic acid): A key mono-caffeoylquinic acid that can serve as a precursor for the addition of a second caffeoyl group to form dicaffeoylquinic acids like this compound.

Genetic and Transcriptional Control of Biosynthesis

The production of this compound is tightly regulated at the genetic and transcriptional levels, allowing plants to modulate its synthesis in response to developmental cues and environmental stimuli.

The expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway is highly regulated. Plant hormones, such as methyl jasmonate (MeJA), are potent elicitors of secondary metabolite production, including chlorogenic acids and their derivatives frontiersin.org.

Studies have shown that treatment with MeJA can significantly enhance the accumulation of dicaffeoylquinic acids. MeJA is a signaling molecule involved in plant defense responses. Its application can lead to the upregulation of the expression of genes encoding key enzymes like PAL, C4H, and 4CL frontiersin.org. This coordinated induction of the biosynthetic pathway leads to an increased production of this compound and other related compounds. This response is part of a broader defense mechanism in plants against herbivores and pathogens.

Emerging evidence suggests that epigenetic mechanisms, such as DNA methylation and histone modifications, play a role in regulating the biosynthesis of phenylpropanoids. These modifications can alter gene expression without changing the underlying DNA sequence.

In the context of chlorogenic acid biosynthesis, studies have indicated a correlation between histone methylation and the expression of biosynthetic genes. Specifically, histone H3K4 trimethylation (H3K4me3), an active epigenetic mark, has been positively correlated with the content of chlorogenic acid nih.govnih.gov. Conversely, DNA demethylation in certain gene regions can lead to the activation of genes involved in the phenylpropanoid pathway mdpi.com. While direct evidence for the epigenetic regulation of this compound is still being investigated, the findings related to chlorogenic acid suggest that similar mechanisms are likely at play.

In Vivo Metabolic Profiling and Biotransformation (Non-Human Models)

When this compound is consumed by non-human mammals, such as rats, it undergoes extensive metabolic transformation. The bioavailability of the parent compound is generally low, with a significant portion being metabolized by the gut microbiota and host enzymes.

Studies on dicaffeoylquinic acids in rats have revealed several key metabolic pathways:

Hydrolysis: The ester bonds of this compound can be hydrolyzed by esterases in the gastrointestinal tract and by the gut microbiota, releasing caffeic acid and quinic acid.

Methylation: The catechol groups of the caffeic acid moieties can be methylated by catechol-O-methyltransferase (COMT) to form ferulic acid and isoferulic acid derivatives.

Glucuronidation and Sulfation: The hydroxyl groups of the parent compound and its metabolites can be conjugated with glucuronic acid or sulfate (B86663), primarily in the liver and small intestine, to increase their water solubility and facilitate excretion.

Microbial Metabolism: The gut microbiota plays a crucial role in the biotransformation of this compound. Beyond hydrolysis, gut bacteria can further metabolize caffeic acid into simpler phenolic compounds such as dihydrocaffeic acid and dihydroferulic acid.

A study on the metabolism of 1,5-dicaffeoylquinic acid in rats identified 22 metabolites in bile, urine, and plasma, including O-methylated, O-di-methylated, O-mono-methyl-glucuronidated, and O-di-methyl-glucuronidated forms nih.gov. This indicates that O-methylation and glucuronidation are major metabolic pathways for dicaffeoylquinic acids nih.gov. While this study focused on a different isomer, the metabolic fate of this compound is expected to be very similar due to its structural resemblance. The elimination half-life for dicaffeoylquinic acid isoforms in rats has been observed to be in the range of 7.4 to 10 hours frontiersin.org.

Table 2: Major Metabolic Reactions of this compound in Non-Human Models

| Metabolic Reaction | Description | Key Enzymes/Factors |

|---|---|---|

| Hydrolysis | Cleavage of ester bonds to release caffeic acid and quinic acid. | Esterases, Gut Microbiota |

| Methylation | Addition of a methyl group to the catechol structure of caffeic acid. | Catechol-O-methyltransferase (COMT) |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Conjugation with sulfate. | Sulfotransferases (SULTs) |

| Microbial Degradation | Further breakdown of caffeic acid by gut bacteria. | Gut Microbiota |

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The bioavailability and metabolic pathways of this compound are complex and influenced by various factors, including gut microbiota. Like other chlorogenic acids, this compound is subject to metabolic transformations that influence its absorption and distribution throughout the body.

Absorption: In vitro studies using Caco-2 cell models, which mimic the intestinal barrier, have indicated that dicaffeoylquinic acids like this compound can be absorbed. These studies have demonstrated a time-dependent absorption, suggesting a moderate level of uptake. However, the parent compound is not always detected on the basolateral side in these experiments, which may be due to cellular metabolism within the Caco-2 cells themselves. This suggests that this compound may be metabolized during the absorption process.

Metabolism: Once ingested, this compound undergoes extensive metabolism. Research indicates that the ester bonds in its structure are susceptible to hydrolysis. A significant portion of its metabolism is attributed to the gut microflora. These microorganisms can break down this compound into smaller phenolic compounds. The metabolic reactions include hydrolysis, methylation, sulfation, and glucuronidation.

Distribution and Excretion: Following absorption and metabolism, the resulting metabolites are distributed throughout the body. Studies on the related isomer, isochlorogenic acid A, have shown that its metabolites can be found in various tissues, including the liver, lungs, and kidneys, with the kidneys appearing to be a major organ for metabolism and excretion. It is likely that the metabolites of this compound follow a similar distribution and are primarily excreted through urine.

Identification of Specific Metabolites

Detailed metabolic profiling studies in animal models have led to the identification of numerous metabolites of this compound. In one such study involving Sprague-Dawley rats administered 3,4-DCQA, a total of 67 metabolites were identified. These metabolites are the result of various biotransformation pathways. The primary metabolic pathways for this compound include:

Hydrolysis: The ester bonds linking the caffeic acid and quinic acid moieties are cleaved, releasing caffeic acid and quinic acid.

Methylation: The catechol group of the caffeic acid moiety can be methylated to form ferulic acid and isoferulic acid.

Conjugation: The parent compound and its metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Reduction: The α,β-unsaturated carbonyl group of the caffeic acid moiety is susceptible to reduction.

The table below provides a summary of the types of metabolites identified from this compound.

| Metabolic Reaction | Resulting Metabolite Type |

| Hydrolysis | Caffeoylquinic acid, Caffeic acid, Quinic acid |

| Methylation | Feruloylquinic acid, Ferulic acid |

| Glucuronidation | Caffeic acid glucuronide, Dihydrocaffeic acid glucuronide |

| Sulfation | Caffeic acid sulfate, Dihydrocaffeic acid sulfate |

| Reduction | Dihydrocaffeoylquinic acid, Dihydrocaffeic acid |

| Combined Reactions | Methylated and conjugated derivatives |

Comparative Metabolic Studies of Isomers

The metabolism of this compound is often compared to its isomers, such as isochlorogenic acid A (3,5-dicaffeoylquinic acid) and isochlorogenic acid C (4,5-dicaffeoylquinic acid). While these isomers share a similar chemical backbone, the different positions of the caffeoyl groups on the quinic acid ring can influence their metabolic fate and bioavailability.

Studies comparing dicaffeoylquinic acid isomers have revealed differences in their stability and absorption rates. For instance, the stability of these isomers can be affected by pH, with isomerization occurring under neutral and basic conditions. This suggests that the acidic environment of the stomach and the more neutral environment of the intestines could influence the isomeric form that is ultimately available for absorption and metabolism.

Furthermore, the position of the caffeoyl groups can affect the ease of enzymatic cleavage, potentially leading to different rates of hydrolysis and the formation of different mono-caffeoylquinic acid intermediates. Research on the fragmentation behavior of dicaffeoylquinic acid isomers has shown that the ease of removing a caffeoyl residue varies depending on its position on the quinic acid ring. This suggests that the metabolic breakdown of these isomers in the body may also differ, leading to variations in the types and quantities of metabolites produced. While direct comparative pharmacokinetic studies for all isochlorogenic acid isomers are limited, the available data suggests that subtle structural differences can have a significant impact on their metabolic profiles.

Advanced Analytical Methodologies for Research and Quantification

Spectrophotometric and Chemiluminescence-Based Assays for Activity Screening (e.g., DPPH-CE method)

Spectrophotometric and chemiluminescence-based assays are fundamental tools for the high-throughput screening of the antioxidant activity of compounds like isochlorogenic acid b. These methods are valued for their rapidity, sensitivity, and relatively low cost, making them ideal for initial activity assessments.

Spectrophotometry in this context measures the change in absorbance of a solution following a redox reaction, which indicates the capacity of an antioxidant to scavenge free radicals. A widely used spectrophotometric assay is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The DPPH radical is a stable free radical with a deep violet color, which changes to a pale yellow upon reduction by an antioxidant. The degree of discoloration, measured by a spectrophotometer, is proportional to the antioxidant's radical scavenging ability.

Chemiluminescence-based assays measure the light emitted from a chemical reaction. In the context of antioxidant screening, the presence of an antioxidant can quench or inhibit a light-producing reaction, and the extent of this quenching is correlated with the antioxidant's activity. These assays are known for their high sensitivity and can be adapted to various reactive oxygen species.

A particularly advanced and informative method that combines spectrophotometric detection with a powerful separation technique is the on-line DPPH-Capillary Electrophoresis-Diode Array Detector (DPPH-CE-DAD) method. This integrated approach allows for the simultaneous screening of antioxidant activity and quantification of the active components within a complex mixture.

In the DPPH-CE-DAD method, the sample is mixed with a DPPH solution before being introduced into a capillary electrophoresis system. As the components of the sample are separated based on their electrophoretic mobility, the DAD detector monitors the absorbance at the characteristic wavelength of DPPH. A decrease in the DPPH signal corresponding to the migration time of a specific compound indicates that the compound possesses antioxidant activity. This method is advantageous as it is reagent-saving, rapid, and provides a direct link between a specific compound in a mixture and its antioxidant effect.

Research on a complex traditional Chinese medicine injection, Reduning, successfully utilized an on-line DPPH-CE-DAD method to screen for and quantify several antioxidant components, including this compound. The study optimized various parameters, such as the pH and concentrations of the buffer solution, to achieve a sensitive and reliable analysis. This demonstrates the utility of the DPPH-CE-DAD method for the quality control and mechanistic study of complex samples containing this compound.

The following table summarizes the quantitative determination range for this compound and other related antioxidant compounds as determined by a validated CE-DAD method, subsequent to their identification as active antioxidants via the on-line DPPH screening.

| Compound | Quantitative Determination Range (mg/ml) |

|---|---|

| Caffeic acid | 0.054–0.058 |

| Isochlorogenic acid A | 0.311–0.323 |

| This compound | 0.464–0.492 |

| Isochlorogenic acid C | 7.062–7.505 |

| Chlorogenic acid | 3.785–4.000 |

| Neochlorogenic acid | 0.557–0.589 |

| Cryptochlorogenic acid | 3.086–3.222 |

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant Activity and Oxidative Stress Modulation

Isochlorogenic acid b (ICAB) has demonstrated significant antioxidant properties in various preclinical studies. Its mechanisms of action involve direct radical scavenging, induction of endogenous antioxidant enzymes, and activation of key cellular signaling pathways that protect against oxidative damage.

The antioxidant capacity of this compound is partly attributed to its ability to directly neutralize harmful free radicals. In comparative studies with its isomers, this compound has shown potent radical scavenging activity. Research has demonstrated its dose-dependent capacity to scavenge 1,1-Diphenyl-2-picrylhydrazyl (DPPH) free radicals, with its performance being particularly notable at lower concentrations compared to other isomers. semanticscholar.org Furthermore, it exhibits a strong ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), a key indicator of antioxidant power. semanticscholar.org This direct antioxidant action is a crucial first line of defense against cellular damage initiated by reactive oxygen species. While the broader family of chlorogenic acids is known for scavenging hydroxyl radicals and superoxide (B77818) anions, specific studies detailing these mechanisms for this compound are part of ongoing research into its precise antioxidant profile. nih.gov

Table 1: In Vitro Radical Scavenging and Reducing Power of this compound

| Assay Type | Finding for this compound | Reference |

|---|---|---|

| DPPH Radical Scavenging | Exhibited strong scavenging ability, particularly effective at low concentrations compared to isomers. | semanticscholar.org |

| Ferric Ion Reducing Antioxidant Power (FRAP) | Demonstrated a significant, dose-dependent ability to reduce ferrous ions. | semanticscholar.org |

A critical mechanism underlying the antioxidant effect of this compound is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, this compound has been shown to promote the activation of this pathway. nih.gov This activation leads to an enhanced cellular defense system, mitigating oxidative damage in tissues such as the liver. nih.gov Studies on the closely related chlorogenic acid further confirm that activation of the Nrf2 pathway is a key strategy by which these compounds protect against oxidative stress-induced cellular injury. mdpi.comresearchgate.netnih.gov

Anti-inflammatory Response Regulation

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory process. Its activity has been observed in models of both systemic and localized inflammation.

This compound has been shown to inhibit the Toll-Like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling pathway, a central axis in the initiation and propagation of inflammation. nih.govnih.gov In a model of lead-induced neuroinflammation, this compound decreased the levels of TLR4. nih.gov In another study on bovine mammary epithelial cells challenged with lipopolysaccharide (LPS), a combination of quinic acid and this compound effectively suppressed the expression of key NF-κB proteins, including IκBα and p65, and inhibited the nuclear translocation of NF-κB. nih.gov By inhibiting this pathway, this compound effectively reduces the downstream production of pro-inflammatory mediators. Research on the related compound, isochlorogenic acid A, corroborates this mechanism, showing it can protect against liver fibrosis by suppressing the HMGB1/TLR4/NF-κB signaling pathway. nih.govbohrium.com

Table 2: Effect of this compound on NF-κB Pathway Components

| Target Protein | Observed Effect | Model System | Reference |

|---|---|---|---|

| TLR4 | Decreased expression levels | Mouse brain (in vivo) | nih.gov |

| IκBα | Suppressed expression | Bovine mammary cells (in vitro) & Mouse mammary glands (in vivo) | nih.gov |

| p65 | Suppressed expression | Bovine mammary cells (in vitro) & Mouse mammary glands (in vivo) | nih.gov |

| p-IκBα | Suppressed expression | Bovine mammary cells (in vitro) & Mouse mammary glands (in vivo) | nih.gov |

This compound has been found to modulate the activity of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines. nih.gov In a study investigating LPS-induced inflammation, treatment with this compound in combination with quinic acid significantly reduced the protein levels of key inflammasome components, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. nih.gov This inhibition of the NLRP3 inflammasome assembly and activation represents a significant mechanism for its anti-inflammatory and anti-pyroptotic effects. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1-Diphenyl-2-picrylhydrazyl (DPPH) |

| Aspartate aminotransferase (AST) |

| Caspase-1 |

| Catalase (CAT) |

| Glutathione peroxidase (GSH-Px) |

| Hydroxyl Radical |

| Isochlorogenic acid a |

| This compound |

| Lipopolysaccharide (LPS) |

| NLRP3 |

| Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) |

| Nuclear Factor-kappa B (NF-κB) |

| Quinic acid |

| Superoxide Anion |

| Superoxide dismutase (SOD) |

Regulation of Inflammatory Cytokine and Mediator Expression (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS)

In non-human models, this compound has demonstrated the ability to modulate the expression of key inflammatory cytokines. Specifically, in a mouse model of lead-induced neuroinflammation, treatment with this compound led to a significant reduction in the brain levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. This inhibitory action on pro-inflammatory cytokine production is a cornerstone of its anti-inflammatory effects observed in preclinical settings.

Table 1: Effect of this compound on Inflammatory Cytokines in a Mouse Model

| Cytokine | Effect Observed | Model System |

|---|---|---|

| TNF-α | Decreased Levels | Lead-induced neuroinflammation in mice nih.gov |

| IL-6 | Decreased Levels | Lead-induced neuroinflammation in mice nih.gov |

Hepatoprotective Mechanisms

This compound exhibits notable protective effects on the liver, as evidenced by studies in various preclinical models. Its mechanisms of action are multifaceted, involving the mitigation of liver fibrosis, reduction of fat accumulation, and modulation of critical signaling pathways that govern hepatic health.

Attenuation of Hepatic Fibrosis in Animal Models

In a mouse model of non-alcoholic steatohepatitis (NASH), a condition that can lead to significant liver fibrosis, this compound demonstrated a significant protective effect. Pathological analysis revealed that administration of the compound markedly improved the lesions associated with liver fibrosis nih.gov. This anti-fibrotic action is linked to its ability to inhibit the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen deposition and scar formation in the liver. Furthermore, this compound was found to suppress the expression of several genes integral to the fibrogenic process.

Table 2: Research Findings on this compound and Hepatic Fibrosis

| Parameter | Finding | Model System |

|---|---|---|

| Pathological Lesions | Significantly improved | Methionine- and choline-deficient (MCD) diet-induced NASH in mice |

| Hepatic Stellate Cell (HSC) Activation | Inhibited | MCD diet-induced NASH in mice |

| Pro-fibrogenic Gene Expression | Decreased expression of LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1 | MCD diet-induced NASH in mice |

Role of Specific Signaling Pathways (e.g., miR-122/HIF-1α, AMPK, PPARα, PPARγ, SREBP-1c, FAS, ACC)

The hepatoprotective effects of this compound are underpinned by its influence on specific molecular pathways. A critical pathway identified is the miR-122/HIF-1α signaling axis, which is implicated in the progression of liver fibrosis nih.gov. In animal models of NASH, the disease state is associated with decreased levels of hepatic miR-122, a crucial microRNA for maintaining liver homeostasis, and an over-expression of hypoxia-inducible factor-1α (HIF-1α), a pro-fibrotic mediator nih.gov. Treatment with this compound was shown to reverse these changes, restoring miR-122 levels and reducing HIF-1α expression nih.gov. This modulation helps suppress multiple profibrogenic factors, providing a significant mechanism for its anti-fibrotic effects nih.gov.

Additionally, studies in high-fat diet-fed zebrafish have shown that this compound treatment can increase the expression of peroxisome proliferator-activated receptor alpha (PPARα) researchgate.net. PPARα is a key regulator of fatty acid oxidation, and its upregulation is a mechanism for reducing lipid accumulation in the liver.

Neuroprotective Actions in Non-Human Models

Beyond its effects on the liver, this compound has demonstrated protective properties within the central nervous system in preclinical research nih.gov.

Mitigation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurological disorders. This compound has been shown to directly counter this process. In a mouse model where neuroinflammation was induced by lead (Pb), supplementation with this compound effectively inhibited the inflammatory response in the brain nih.gov. This was evidenced by a marked decrease in the levels of the pro-inflammatory cytokines TNF-α and IL-6 nih.gov. Further investigation into the mechanism revealed that this compound decreased the levels of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), key upstream signaling molecules in inflammatory pathways nih.gov.

Table 3: Summary of Neuroprotective Findings for this compound

| Biological Process | Specific Effect | Model System |

|---|---|---|

| Neuroinflammation | Decreased brain levels of TNF-α and IL-6 nih.gov | Lead-induced neurotoxicity in mice nih.gov |

| Signaling Pathway | Decreased levels of TLR4 and MyD88 nih.gov | Lead-induced neurotoxicity in mice nih.gov |

Modulation of Neurotrophic Factor Pathways (e.g., BDNF)

This compound (ICAB) has demonstrated neuroprotective properties in preclinical models, notably through its influence on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. In a study involving mice exposed to lead (Pb), which is known to induce neurobehavioral abnormalities, supplementation with ICAB was found to significantly ameliorate anxiety, depression, neuroinflammation, and oxidative stress.

The mechanism underlying these benefits involves the upregulation of key neurotrophic factors. Specifically, ICAB administration increased the expression levels of BDNF. This, in turn, promoted the phosphorylation of cAMP-responsive element binding protein (CREB) and phosphoinositide 3-kinases-protein kinase B (PI3K/AKT), two crucial downstream signaling molecules involved in neuronal survival and plasticity. nih.gov Concurrently, ICAB treatment was observed to decrease the levels of inflammatory and stress-related proteins, including Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88). nih.gov These findings collectively indicate that ICAB exerts its neuroprotective effects by positively modulating the BDNF signaling pathway. nih.gov

Antimicrobial Properties

Antibacterial Activity

This compound has been identified as a key bioactive constituent in plant extracts that exhibit antibacterial properties. In studies analyzing extracts of Helichrysum italicum and the traditional formulation Shuang-Huang-Lian, this compound was a notable phenolic compound present. mdpi.compjoes.com These extracts demonstrated activity against various bacterial strains. Research on Shuang-Huang-Lian, which contains this compound, notes its traditional use and good inhibitory effect against diseases caused by pathogens like Staphylococcus aureus and Escherichia coli. pjoes.com However, specific data detailing the minimum inhibitory concentration (MIC) for the purified this compound compound against these bacterial strains were not extensively detailed in the reviewed preclinical studies.

Antifungal Activity

The potential of this compound as an antifungal agent has been suggested in studies of polyphenol-rich plant extracts. An analysis of polyphenols from Stevia leaves, which are rich in isochlorogenic acids including this compound, showed antifungal activity against Malassezia furfur and Aspergillus niger. mdpi.comnih.gov While the complete extract demonstrated inhibitory effects, the specific minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) attributable solely to this compound was not specified. Another study noted that phenolic compounds, including this compound, are viewed as viable alternatives for biological control against phytopathogenic fungi in horticulture. researchgate.net

Antiviral Effects (e.g., via ceramidase inhibition, TRAIL modulation)

Preclinical evidence suggests that this compound may possess antiviral properties through distinct molecular mechanisms. One identified mechanism involves the modulation of TNF-related apoptosis-inducing ligand (TRAIL). Research indicates that this compound can increase TRAIL levels, which is suggested to improve the clearance rate of viruses. nih.gov This points to a unique antiviral strategy that leverages the host's apoptotic pathways to combat viral infections.

Regarding other potential antiviral mechanisms, the role of this compound as a direct inhibitor of acid ceramidase has not been substantiated in the reviewed literature. While inhibitors of acid ceramidase are explored as a therapeutic strategy for increasing cellular ceramide levels to induce apoptosis in various disease models, no direct evidence was found linking this specific enzymatic inhibition to this compound.

Modulation of Adipogenesis and Metabolic Homeostasis

This compound has been investigated for its role in regulating lipid metabolism, a key aspect of metabolic homeostasis. In a preclinical study using an in vitro model of non-alcoholic fatty liver disease (NAFLD), the effects of this compound on lipid accumulation were examined in oleic acid-induced HepG2 liver cells. The study compared its activity with that of chlorogenic acid and isochlorogenic acid A.

The findings revealed that this compound significantly inhibited the accumulation of lipids. researchgate.net It effectively reduced the intracellular levels of both triglycerides (TG) and total cholesterol (TC) in the liver cells. Mechanistically, this compound was shown to down-regulate the expression of key proteins involved in lipogenesis, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net Furthermore, it increased the expression of peroxisome proliferator-activated receptor-alpha (PPARα), a protein involved in fatty acid oxidation. researchgate.net These results highlight the potential of this compound to modulate metabolic homeostasis by mitigating hepatic lipid accumulation. researchgate.net

| Compound | Effect on Triglyceride (TG) Levels | Effect on Total Cholesterol (TC) Levels | Key Protein Modulations |

|---|---|---|---|

| This compound | Significantly Decreased | Significantly Decreased | ↓ FAS, ↓ ACC, ↓ PPARγ, ↑ PPARα |

Inhibition of Adipocyte Differentiation in vitro

The effect of this compound on the differentiation of adipocytes has been explored in preclinical in vitro models, primarily using 3T3-L1 preadipocytes. Studies on extracts from plants where this compound is a major component have shown significant anti-adipogenic effects. For instance, an extract of Petasites japonicus, which contains 3,4-di-O-caffeoylquinic acid (this compound), was found to visibly decrease lipid accumulation in 3T3-L1 cells induced to differentiate into adipocytes. mdpi.com

Similarly, research on Kuding tea extracts, which also contain isochlorogenic acids A, B, and C, demonstrated an inhibitory effect on the differentiation of 3T3-L1 preadipocytes. semanticscholar.org The mechanism appears to involve the impediment of the later stages of differentiation by reducing the mRNA expression of critical adipogenesis-related genes, such as PPARγ. semanticscholar.org While these studies utilized extracts rather than the purified compound, they consistently point to this compound as a key bioactive component responsible for inhibiting the maturation of fat cells.

Effects on Lipid Metabolism-Related Proteins and Gene Expression

This compound has been identified as a regulator of lipid metabolism. In a preclinical model of non-alcoholic steatohepatitis (NASH), administration of this compound resulted in a significant decrease in hepatic levels of cholesterol (CHO) and triglycerides (TG). Research has also shown that this compound, along with its isomers, can inhibit the accumulation of lipids in HepG2 cells, a human liver cell line.

While specific data on the direct effects of this compound on the gene expression of key lipid metabolism regulators—such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1), Fatty Acid Synthase (FASN), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Carnitine Palmitoyltransferase I (CPT1A)—are not extensively detailed in the available literature, the broader class of chlorogenic acids has been shown to influence these pathways. For instance, other chlorogenic acid isomers have been found to modulate the expression of genes involved in both fatty acid synthesis and oxidation. This suggests that the observed reduction in hepatic lipids by this compound may occur through the modulation of these or similar genetic pathways, though direct evidence remains to be fully elucidated.

Below is a summary of the observed effects of this compound on lipid parameters in a preclinical model.

| Parameter | Tissue/Model | Observed Effect |

| Cholesterol (CHO) | Liver (NASH mouse model) | Decreased |

| Triglycerides (TG) | Liver (NASH mouse model) | Decreased |

| Lipid Accumulation | HepG2 Cells | Inhibited |

Enzymatic Inhibition Profiles

This compound exhibits a distinct profile of enzymatic inhibition, targeting specific enzymes involved in various physiological and pathological processes.

Phosphodiesterase-5 (PDE-5) Inhibition

Phosphodiesterase-5 (PDE-5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), playing a crucial role in regulating blood flow in various tissues. Based on a comprehensive review of the available scientific literature, there are currently no studies that specifically investigate or demonstrate the inhibitory activity of this compound against the PDE-5 enzyme. While other polyphenolic compounds have been explored for their effects on various phosphodiesterases, the interaction between this compound and PDE-5 remains an uninvestigated area.

Kallikrein 5 (KLK5) Protease Inhibition

Kallikrein 5 (KLK5) is a serine protease found in the stratum corneum of the skin that plays a significant role in skin barrier function and desquamation. Overactivity of KLK5 is associated with inflammatory skin conditions. Research has confirmed that this compound is an inhibitor of KLK5 activity mdpi.com. This finding is significant as other isomers, specifically Isochlorogenic acid A and Isochlorogenic acid C, have also been identified as potent inhibitors of KLK5 mdpi.comresearchgate.netresearchgate.net. The inhibition of KLK5 by these compounds prevents the proteolytic cleavage of cathelicidin (B612621) into its active, pro-inflammatory form (LL-37), thereby mitigating inflammatory responses in skin models mdpi.comresearchgate.net.

| Enzyme | Compound | Inhibitory Activity |

| Kallikrein 5 (KLK5) | This compound | Confirmed Inhibitor mdpi.com |

| Kallikrein 5 (KLK5) | Isochlorogenic acid a | Confirmed Inhibitor mdpi.comresearchgate.netresearchgate.net |

| Kallikrein 5 (KLK5) | Isochlorogenic acid c | Confirmed Inhibitor mdpi.comresearchgate.netresearchgate.net |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestive tract responsible for breaking down carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. The broader class of chlorogenic acids is well-documented for its potent inhibitory effects on alpha-glucosidase, with some studies showing activity stronger than the pharmaceutical inhibitor acarbose. However, specific inhibitory concentration (IC50) values for this compound against alpha-glucosidase are not detailed in the currently available scientific literature.

Impact on Other Cellular and Molecular Pathways

PI3K-Akt Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases.

Preclinical research has demonstrated that this compound directly impacts this pathway. In a study investigating its neuroprotective properties, this compound was shown to increase the phosphorylation of PI3K/Akt nih.gov. This activation is significant as the PI3K/Akt pathway is central to neuronal survival and protection against various stressors. The ability of this compound to modulate this pathway highlights a key mechanism through which it may exert its broader biological effects.

| Pathway Component | Effect of this compound | Preclinical Model Context |

| Phosphorylation of PI3K/Akt | Increased | Neuroprotection against lead-induced neurotoxicity nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

This compound (ICAB) has been shown to modulate components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in preclinical models. The MAPK cascades, which include key kinases like p38, extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs), are crucial in translating extracellular signals into cellular responses such as inflammation, proliferation, and survival.

In a study investigating the neuroprotective effects of ICAB in mice, the compound was found to decrease the levels of p38 MAPK nih.gov. This suggests that the anti-neuroinflammatory effects of this compound may be mediated, at least in part, through the downregulation of the p38 pathway. Broader studies on chlorogenic acid (CGA), the parent class of compounds, have also shown inhibition of p38 and ERK phosphorylation in various models, further supporting the role of this chemical family in modulating MAPK signaling nih.govmdpi.com.

Interestingly, the specific biological context and the isomeric form of the acid appear to dictate the involvement of the MAPK pathway. For instance, in a study on melanin (B1238610) synthesis, the structurally similar Isochlorogenic acid A did not appear to utilize the MAPK pathway, instead acting via the Wnt/β-catenin signaling cascade oup.com. This highlights a degree of mechanistic specificity among the isomers.

Table 1: Effects of this compound and Related Compounds on MAPK Pathways

| Compound | Model | Key Finding | Pathway Component Affected |

| This compound | Lead-induced neuroinflammation in mice | Decreased neuroinflammatory markers | p38 MAPK nih.gov |

| Chlorogenic acid (general) | RANKL-induced osteoclast differentiation | Inhibited osteoclast formation | p38, ERK nih.gov |

| Chlorogenic acid (general) | Allergic rhinitis model | Reduced inflammatory responses | p38 nih.gov |

Wnt/β-catenin Signaling (e.g., in melanin synthesis)

The Wnt/β-catenin signaling pathway is fundamental to various biological processes, including cell fate determination and synthesis of melanin. While direct studies on this compound in this context are limited in the available literature, extensive research on its isomer, Isochlorogenic acid A (3,5-dicaffeoylquinic acid), provides significant mechanistic insight into how this class of compounds can modulate melanogenesis.

In preclinical studies using B16 melanoma cells, Isochlorogenic acid A was shown to promote melanin synthesis by activating the canonical Wnt/β-catenin pathway oup.com. The mechanism involves the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the β-catenin destruction complex. Isochlorogenic acid A achieved this by promoting the phosphorylation of Akt, which in turn phosphorylates and inactivates GSK-3β. This inactivation prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.

Once in the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenesis, controlling the expression of essential melanogenic enzymes such as Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2) oup.com. The upregulation of these enzymes ultimately leads to increased melanin production.

Table 2: Mechanistic Steps of Isochlorogenic Acid A in Melanin Synthesis via Wnt/β-catenin Pathway

| Step | Molecular Event | Outcome |

| 1 | Phosphorylation and inactivation of GSK-3β | Prevention of β-catenin phosphorylation and degradation oup.com |

| 2 | Accumulation of β-catenin | Increased levels of β-catenin in cytoplasm and nucleus oup.com |

| 3 | Upregulation of MITF | Increased transcription of the master melanogenic regulator oup.com |

| 4 | Increased enzyme expression | Upregulation of Tyrosinase, TRP1, and TRP2 oup.com |

| 5 | Enhanced Melanin Synthesis | Increased production of melanin in B16 cells oup.com |

While these findings are specific to Isochlorogenic acid A, they suggest a potential mechanism that could be explored for other dicaffeoylquinic acid isomers like this compound.

Modulation of MicroRNA Expression

This compound has been demonstrated to exert its biological effects by modulating the expression of specific microRNAs (miRNAs), which are small non-coding RNA molecules that play a critical role in regulating gene expression at the post-transcriptional level.

In a preclinical mouse model of non-alcoholic steatohepatitis (NASH), this compound was shown to have a significant protective effect on liver fibrosis by targeting the miR-122/HIF-1α signaling pathway nih.gov. In this model, the progression of liver fibrosis was associated with decreased levels of hepatic miR-122. Treatment with this compound successfully reversed this decline, restoring the levels of miR-122. The upregulation of miR-122 was linked to the subsequent suppression of its target, Hypoxia-inducible factor 1-alpha (HIF-1α), a key factor in the fibrogenic process nih.gov.

This finding demonstrates a specific mechanism whereby this compound can influence a disease state through the regulation of a single, impactful microRNA. Studies on the broader class of chlorogenic acids have also shown modulation of other miRNAs in different pathological contexts, such as intestinal inflammation, suggesting that miRNA regulation may be a common mechanistic theme for this family of compounds nih.govresearchgate.net.

Table 3: Effect of this compound on MicroRNA Expression

| Compound | Model | MicroRNA | Effect | Associated Pathway |

| This compound | NASH-induced liver fibrosis in mice | miR-122 | Upregulation (reversal of disease-induced decrease) | miR-122/HIF-1α nih.gov |

Effects on Osteoclast and Osteoblast Activity in Bone Homeostasis

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts mdpi.com. While specific studies focusing solely on this compound are not detailed in the searched literature, research on the general class of chlorogenic acids indicates a significant regulatory role in bone remodeling.

Preclinical studies have consistently shown that chlorogenic acid can promote bone health by acting on both cell types. It enhances the function of osteoblasts, the cells responsible for synthesizing new bone matrix. In vitro experiments have demonstrated that chlorogenic acid increases osteoblast proliferation, differentiation, and mineralization nih.govresearchgate.net.

Concurrently, chlorogenic acid has been found to suppress the formation and activity of osteoclasts. It inhibits osteoclastogenesis, the process by which osteoclast precursor cells differentiate into mature, bone-resorbing osteoclasts nih.goveurekalert.org. This effect is often attributed to the downregulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway, a critical pathway for osteoclast development nih.gov. By inhibiting RANKL-induced signaling, chlorogenic acid can reduce the expression of key osteoclastogenic transcription factors nih.gov. These dual actions—promoting bone formation while inhibiting bone resorption—make this class of compounds a subject of interest in managing bone loss nih.goveurekalert.org.

Comparative Mechanistic Studies with Isochlorogenic Acid Isomers

The biological activities of dicaffeoylquinic acids can vary significantly between different isomers, such as Isochlorogenic acids A, B, and C. Comparative studies have highlighted these differences, particularly in their antioxidant and immunological effects.

In studies evaluating antioxidant capacity, Isochlorogenic acid isomers have demonstrated varied efficacy. One comparative analysis in an oxidative stress model found that pretreatment with Isochlorogenic acids A, B, and C significantly improved cell viability compared to the standard chlorogenic acid nih.gov. Notably, the viability in the this compound group was significantly higher than that in the standard chlorogenic acid group, indicating superior protective activity under those conditions nih.gov.

The isomers also exhibit distinct immunological profiles. A study comparing the potential sensitization of the isomers via intravenous exposure found that this compound induced a different and more robust antibody response compared to Isochlorogenic acid A and the parent chlorogenic acid nih.gov. Specifically, this compound significantly induced the secretion of TNP-specific IgG1, IgM, and IgG2b, whereas Isochlorogenic acid A only enhanced IgG1 nih.gov. These findings suggest that the specific arrangement of the caffeoyl groups on the quinic acid core significantly influences the molecule's interaction with the immune system.

Table 4: Comparative Activities of Isochlorogenic Acid Isomers

| Activity | Isochlorogenic acid A | This compound | Isochlorogenic acid C | Reference |

| Antioxidant Effect | Significantly improved cell viability vs. model | Significantly improved cell viability vs. model and CGA | Significantly improved cell viability vs. model | nih.gov |

| Immunological Effect | Enhanced IgG1 secretion | Enhanced IgG1, IgM, and IgG2b secretion | Not specified | nih.gov |

These comparative data underscore the importance of distinguishing between the different isochlorogenic acid isomers in research, as their biological mechanisms and ultimate effects can differ substantially nih.govnih.gov.

Emerging Research Directions and Preclinical Exploration

Novel Bioactive Derivatives and Their Synthesis (e.g., enzymatic esterification)

The inherent bioactivities of isochlorogenic acid b have prompted further research into the synthesis and isolation of novel derivatives with potentially enhanced properties, such as improved stability, bioavailability, or target specificity. A significant area of this research involves modifying the structure of this compound to create new chemical entities.

One approach is the creation of ester derivatives to enhance lipophilicity, which can improve the compound's applicability in oil-based formulations for the food and cosmetic industries. While specific studies on the enzymatic esterification of this compound are emerging, research on the broader class of chlorogenic acids provides a strong precedent. For instance, the enzymatic esterification of phenolic acids with fatty alcohols has been reported as a viable method for creating more hydrophobic derivatives. nih.gov Non-catalytic, solvent-free methods have also been developed for synthesizing chlorogenic acid esters, achieving high conversion rates by optimizing reaction temperature and time, thereby avoiding catalyst contamination in the final product. nih.gov

In addition to synthesis, novel derivatives of isochlorogenic acids have been isolated from natural sources. A phytochemical investigation of Artemisia sieberi led to the isolation of new isochlorogenic acid glucosides and a methyl ester. nih.gov These naturally occurring derivatives provide a template for understanding how glycosylation or methylation might alter the biological and pharmacokinetic properties of the parent compound.

Computational methods are also being employed to design novel derivatives. Through de novo evolution and docking analyses, this compound was identified as a potential inhibitor of phosphodiesterase-5 (PDE-5). chemfaces.combiocrick.com This computational approach was used to design 47 new derivatives, with seven demonstrating a high potential for fitting into the pharmacophore model, suggesting they could be promising leads for PDE-5 inhibition. chemfaces.combiocrick.com

Table 1: Examples of this compound Derivatives and Synthesis Approaches

| Derivative Type | Source/Method | Potential Application/Significance |

|---|---|---|

| Ester Derivatives | Enzymatic or Non-Catalytic Esterification | Improved lipophilicity for food and cosmetic applications nih.gov |

| Glucoside Derivatives | Isolated from Artemisia sieberi | Naturally occurring; potential for altered bioavailability and activity nih.gov |

| Methyl Ester Derivatives | Isolated from Artemisia sieberi | Naturally occurring; potential for altered bioavailability and activity nih.gov |

Synergistic Effects with Other Phytochemicals in Model Systems

Research is increasingly focusing on the potential for this compound to act synergistically with other phytochemicals, where the combined effect is greater than the sum of their individual effects. This approach reflects the traditional use of plant-based medicines, which often contain a complex mixture of bioactive compounds.

A notable study investigated the combined effects of this compound and quinic acid on inflammation and pyroptosis in both in vitro and in vivo models. nih.gov The study used lipopolysaccharide (LPS)-induced bovine mammary epithelial (MAC-T) cells and a mouse model of mastitis. The results demonstrated that the co-administration of this compound (20 μg/mL) and quinic acid (60 μg/mL) significantly reduced the expression levels of pro-inflammatory factors, including TNF-α, IL-1β, IL-6, and COX-2, compared to treatment with either compound alone. nih.gov This synergistic action suggests that the combination could be more effective in managing inflammatory conditions. nih.gov

The mechanism for this synergy was linked to the modulation of the NF-κB signaling pathway and the NLRP3 inflammasome. nih.gov While this compound is a dicaffeoylquinic acid, its structural relationship to quinic acid (a monocaffeoylquinic acid) highlights the potential for synergistic interactions between compounds that share a common biochemical framework. nih.gov

While direct reports on this compound's synergy with other phytochemicals are still emerging, studies on the broader class of chlorogenic acids support this concept. For example, synergistic antioxidant effects have been observed in combinations of chlorogenic acid with compounds like geniposide, t-resveratrol, and quercetin (B1663063) in various model systems. nih.gov Research on different chlorogenic acid isomers has also noted that certain combinations exhibit a higher degree of antioxidant activity than the individual isomers, further supporting the investigation of synergistic interactions. semanticscholar.org

Table 2: Synergistic Effects of this compound with Quinic Acid

| Model System | Key Findings |

|---|---|

| LPS-induced MAC-T cells (in vitro) | Co-treatment significantly lowered the expression of TNF-α, IL-1β, IL-6, and COX-2 compared to individual treatments. nih.gov |

Mechanistic Elucidation of Less Explored Biological Activities

Beyond its well-documented antioxidant and general anti-inflammatory properties, recent research has begun to uncover more specific and less-explored biological activities of this compound, revealing novel mechanisms of action and therapeutic potentials.

Phosphodiesterase-5 (PDE-5) Inhibition Computational studies have identified this compound as a potential inhibitor of phosphodiesterase-5 (PDE-5), an enzyme targeted in therapies for erectile dysfunction and pulmonary hypertension. chemfaces.combiocrick.com Through docking analyses, this compound was shown to have favorable interactions within the active site of the PDE-5 receptor. biocrick.com The analysis of hydrogen bond interactions identified key residues such as ASN662, SER663, and GLN817 as being frequently involved in the binding, providing a mechanistic basis for its potential inhibitory activity. chemfaces.combiocrick.com This line of inquiry opens up a new avenue for the application of this compound in vascular-related disorders.

Transient Receptor Potential Vanilloid 3 (TRPV3) Channel Antagonism Another novel activity identified for this compound is its role as a potent and selective antagonist of the transient receptor potential vanilloid 3 (TRPV3) channel. researchgate.net TRPV3 is a cation channel involved in thermosensation, skin inflammation, and pruritus (itching). Using whole-cell patch-clamp and single-channel recordings in HEK293 cells, researchers found that this compound selectively inhibits TRPV3 currents with an IC₅₀ value of 0.9 ± 0.3 μmol/L. researchgate.net The study demonstrated that it significantly reduces the channel's open probability. This mechanistic finding provides a pharmacological basis for the traditional use of plants containing this compound for treating skin diseases and suggests its potential for development as a therapy for dermatitis and chronic pruritus. researchgate.net

Anti-Pyroptosis Activity Pyroptosis is a form of pro-inflammatory programmed cell death. Recent studies have shown that this compound, particularly in combination with quinic acid, can inhibit pyroptosis in LPS-induced MAC-T cells and mouse mammary glands. nih.gov This effect is mediated through the modulation of the NF-κB pathway and the NLRP3 inflammasome, key regulators of the pyroptotic process. nih.gov This specific anti-pyroptosis activity is a more nuanced mechanism than general anti-inflammation and points to its potential in diseases where this cell death pathway is pathologically activated.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To better understand the complex biological activities of this compound, researchers are utilizing and developing increasingly sophisticated in vitro and in vivo models. These models are crucial for elucidating mechanisms of action, evaluating efficacy, and studying metabolic fate.

Specialized In Vitro Cell Models For investigating specific bioactivities, tailored cell-based models are essential.

Inflammation and Pyroptosis: Bovine mammary epithelial (MAC-T) cells stimulated with lipopolysaccharide (LPS) have been used as an in vitro model to study the anti-inflammatory and anti-pyroptotic effects of this compound. nih.gov

Ion Channel Activity: Human embryonic kidney (HEK293) cells engineered to express specific ion channels, such as TRPV3, are used in electrophysiology studies (e.g., patch-clamp recordings) to precisely measure the inhibitory effects of this compound on channel function. researchgate.net

Intestinal Absorption: Caco-2 cells, which differentiate into a model of the intestinal epithelium, have been used to study the uptake and transport of chlorogenic acids, providing insights into their bioavailability. nih.gov

Metabolism: Human liver microsomes are employed in in vitro assays to evaluate the inhibitory potential of isochlorogenic acid isomers on key drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov

In Vivo Models for Efficacy and Mechanism Animal models remain critical for validating in vitro findings and understanding the physiological effects of this compound in a whole-organism context.

Inflammatory Conditions: LPS-induced mastitis in mice serves as an effective in vivo model to confirm the synergistic anti-inflammatory and anti-pyroptotic effects of this compound and quinic acid observed in cell culture. nih.gov

Skin Disorders: Models of dermatitis and chronic pruritus in mice have been used to demonstrate the in vivo efficacy of this compound as a TRPV3 antagonist, showing that it can significantly reverse ear swelling associated with these conditions. researchgate.net

Ischemia-Reperfusion Injury: An intestinal ischemia-reperfusion model in rats has been used to evaluate the in vivo antioxidant activities of chlorogenic acid and its metabolites, demonstrating their protective effects in a physiologically relevant context of oxidative stress. nih.gov

In Silico Models Alongside biological models, computational or in silico approaches like molecular docking are used to predict and rationalize the interaction of this compound with protein targets such as PDE-5, guiding further experimental validation and the design of novel derivatives. chemfaces.combiocrick.com

Q & A

Q. What are the validated analytical methods for quantifying Isochlorogenic Acid B in complex matrices like plant extracts or biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for precise quantification. For multi-component analysis, the Quantitative Analysis of Multi-Components by Single Marker (QAMS) method can be applied, using relative correction factors (RCFs) to standardize measurements across related compounds like neochlorogenic acid and chlorogenic acid . Calibration curves should be established with reference standards (CAS: 14534-61-3) to ensure accuracy .

Q. How can researchers distinguish this compound from structural isomers (e.g., Isochlorogenic Acids A and C) during analysis?

Chromatographic separation using a C18 column with gradient elution (e.g., acetonitrile and 0.1% formic acid) is critical. Distinct retention times and MS/MS fragmentation patterns (e.g., m/z transitions specific to 3,4-dicaffeoylquinic acid) help differentiate this compound from its isomers . Cross-validation with NMR or high-resolution mass spectrometry (HRMS) is recommended for structural confirmation .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

Standard assays include DPPH, hydroxyl radical (·OH), and superoxide anion (O₂⁻) scavenging assays, measured via spectrophotometry. Cell-based models, such as H₂O₂-induced oxidative stress in HEK 293T cells, can assess intracellular antioxidant effects by monitoring SOD, CAT, GSH, and MDA levels . Zebrafish models are also used for in vivo antioxidant validation .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in this compound quantification across different laboratories?

Discrepancies often arise from variations in extraction protocols (e.g., solvent polarity, ultrasonic-assisted extraction parameters) or calibration standards . Harmonizing methods using QAMS with validated RCFs (e.g., 0.585–1.485 for this compound relative to rutin) improves cross-study comparability . Inter-laboratory validation studies and adherence to guidelines like the International Council for Harmonisation (ICH) are critical .

Q. How can researchers design a pharmacokinetic study to investigate this compound metabolism in vivo?

Administer this compound orally or intravenously to model organisms (e.g., Sprague-Dawley rats) and collect plasma, urine, and feces at timed intervals. Use UHPLC-Q-Exactive Orbitrap MS to identify metabolites, focusing on pathways like hydrolysis, methylation, and glucuronidation. Tissue distribution studies (liver, kidneys) can clarify bioavailability . Solid-phase extraction (SPE) is recommended for sample cleanup .

Q. What statistical approaches are effective for analyzing synergistic interactions between this compound and other phenolic compounds?

Combine this compound with co-occurring compounds (e.g., chlorogenic acid, rutin) in varying ratios and assess antioxidant activity via isobolographic analysis or Chou-Talalay combination index. Principal component analysis (PCA) and correlation matrices (e.g., r = 0.92 with isochlorogenic acid C) can identify synergistic networks . Dose-response curves and ANOVA validate significance .

Q. How should researchers address challenges in isolating high-purity this compound for mechanistic studies?

Optimize column chromatography using silica gel or Sephadex LH-20 with eluents like methanol-water gradients. Purity (>98%) can be confirmed via HPLC-UV (λ = 327 nm) and HRMS. For large-scale isolation, consider semi-preparative HPLC with fraction collectors . Avoid degradation by storing samples in amber vials at -80°C .

Methodological Notes

- Data Interpretation : When conflicting bioactivity results arise (e.g., antioxidant potency in vitro vs. in vivo), consider differences in bioavailability, metabolite activity, or assay sensitivity .

- Ethical Compliance : For animal studies, follow institutional guidelines for humane endpoints and sample size justification .

- Instrumentation : Use triple-quadrupole MS for targeted quantification and Orbitrap MS for untargeted metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products